molecular formula C18H28BNO3 B1415487 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol CAS No. 2088248-95-5

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol

Cat. No.: B1415487
CAS No.: 2088248-95-5
M. Wt: 317.2 g/mol
InChI Key: VQPVMQHWVVDMFQ-UHFFFAOYSA-N
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Description

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and reactivity in organic synthesis. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol involves its ability to form stable complexes with various molecular targets. The boronic acid pinacol ester group can interact with enzymes and receptors, modulating their activity. This interaction is crucial in its applications in drug development, where it can inhibit specific enzymes or alter receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is unique due to the presence of both the boronic acid pinacol ester group and the piperidin-4-ol moiety

Biological Activity

Overview

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine moiety linked to a phenyl group that is further substituted with a tetramethyl-1,3,2-dioxaborolane. The unique structural characteristics suggest various interactions with biological targets, making it a candidate for further pharmacological evaluation.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H26BNO2
Molecular Weight287.21 g/mol
CAS Number852227-97-5
InChI KeyIIUXWPXCCXVCPD-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds containing boron atoms often exhibit unique reactivity and binding properties due to the Lewis acidity of boron. This feature can facilitate interactions with nucleophiles in biological systems, potentially leading to inhibition of key enzymes or receptors.

Case Studies and Research Findings

  • Inhibition of PI3K Pathway : Recent studies have shown that derivatives of piperidine compounds exhibit significant inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway. For instance, compounds similar to this compound have been tested for their IC50 values against PI3Kδ and PI3Kα isoforms. In one study, a related compound demonstrated an IC50 value of 0.47 µM against PI3Kδ, indicating strong inhibitory potential .
  • Cell Proliferation Studies : In vitro assays assessing the effect on B lymphocyte proliferation revealed that certain piperidine derivatives exhibited IC50 values as low as 20 nM, suggesting potent anti-proliferative effects . Such findings emphasize the potential therapeutic applications of these compounds in diseases characterized by uncontrolled cell growth.
  • Metabolic Stability : The presence of the tetramethyl dioxaborolane group has been linked to enhanced metabolic stability in human microsomes compared to other structural analogs . This stability is crucial for drug development as it may lead to longer half-lives and improved bioavailability.

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-20-11-9-16(21)10-12-20/h5-8,16,21H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPVMQHWVVDMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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